molecular formula C4H5N3O B062643 Isocytosine CAS No. 176773-00-5

Isocytosine

Cat. No.: B062643
CAS No.: 176773-00-5
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-hydroxypyrimidine is an aminopyrimidine in which the pyrimidine ring bears amino and hydroxy substituents at positions 2 and 4, respectively. It is a pyrimidone, an aminopyrimidine and a pyrimidine nucleobase.

Scientific Research Applications

Discovery and Potential Therapeutic Applications

Isocytosine, an isomer of cytosine, has shown potential in targeted cancer therapy. Novel this compound deaminases, capable of converting this compound into uracil, have been discovered in soil bacteria. These enzymes can also convert 5-fluorothis compound into 5-fluorouracil, suggesting their use in cancer therapy with fewer side effects compared to classical cytosine deaminases, as this compound is less efficiently degraded by E. coli gut flora and lacks homologs in human cells (Aučynaitė et al., 2018).

Structural and Tautomeric Studies

This compound has been the subject of various structural studies due to its tautomeric nature. It crystallizes as a 1:1 ratio of two tautomers, akin to guanine and cytosine pairs in DNA, and has been extensively studied using NMR spectroscopy and theoretical calculations to understand its solid and liquid-state properties (Dračínský et al., 2011). Additionally, its crystal structure, featuring hydrogen-bonded tautomeric forms, offers insights into the molecular pairing mechanisms (McConnell et al., 1964).

Photodynamics and Stability

This compound's excited-state dynamics have been compared to canonical nucleobases like cytosine and guanine. Studies show that this compound exhibits photodynamics similar to guanine, providing insights into prebiotic chemistry scenarios (Berenbeim et al., 2017). Its thermal stability has also been explored in the context of non-canonical base pairing, contributing to our understanding of nucleotide interactions (Beaussire & Pochet, 1998).

Applications in Synthetic Biology

This compound has implications in synthetic biology, particularly in the development of expanded genetic systems. Studies on this compound and its pairing with isoguanine suggest its potential role in creating a six-component genetic system, contributing to the field of genetic engineering and synthetic biology (Roberts et al., 1997).

Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155831-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocytosine
Reactant of Route 2
Isocytosine
Reactant of Route 3
Reactant of Route 3
Isocytosine
Reactant of Route 4
Isocytosine
Reactant of Route 5
Isocytosine
Reactant of Route 6
Isocytosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.